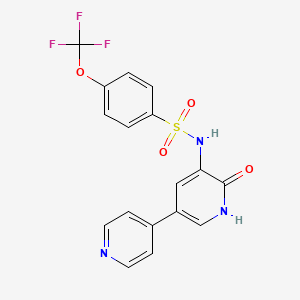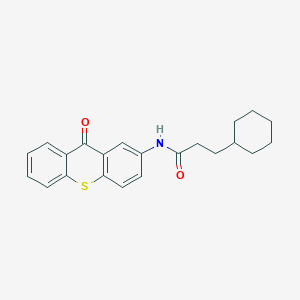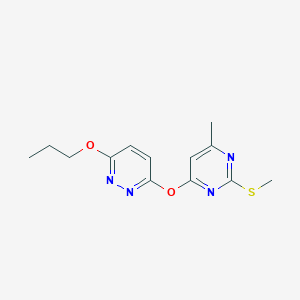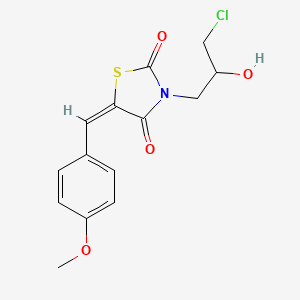
(5E)-3-(3-chloro-2-hydroxypropyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidinedione core, a chlorohydroxypropyl group, and a methoxyphenylmethylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps:
Formation of the Thiazolidinedione Core: This step involves the reaction of thiazolidine-2,4-dione with appropriate reagents to introduce the desired substituents.
Introduction of the Chlorohydroxypropyl Group: This can be achieved through the reaction of the thiazolidinedione intermediate with 3-chloro-2-hydroxypropyl chloride under basic conditions.
Addition of the Methoxyphenylmethylidene Moiety: This step involves the condensation of the intermediate with 4-methoxybenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
チアゾリジンジオンはさまざまな化学反応を起こします。
酸化: チアゾリジンジオンスルホン誘導体を生成するために酸化できます。
還元: カルボニル基を還元すると、対応するチアゾリジンジオンジオールが得られます。
置換: クロロ基は置換反応に関与できます。
一般的な試薬と条件:
主な生成物: 具体的な生成物は、反応条件と置換基によって異なります。
科学的研究の応用
チアゾリジンジオンとその誘導体は、いくつかの用途を持っています。
抗糖尿病剤: チアゾリジンジオン(ロシグリタゾンやピオグリタゾンなど)は、インスリン感受性を高めることで、2型糖尿病の治療に用いられています。
抗炎症作用: 一部の誘導体は、抗炎症作用を示します。
潜在的な抗癌活性: 研究では、チアゾリジンジオンが癌細胞の増殖を阻害する可能性が示唆されています。
神経保護効果: 神経変性疾患における役割が研究されています。
作用機序
- チアゾリジンジオンは、核内受容体PPAR-γ (ペルオキシソーム増殖因子活性化受容体ガンマ)を活性化します。
- PPAR-γは、グルコース代謝、脂質恒常性、炎症に関与する遺伝子を調節します。
- インスリン感受性を高めることで、グルコースの取り込みと利用を改善します。
6. 類似の化合物との比較
ロシグリタゾン: と は、抗糖尿病薬として用いられる、密接に関連したチアゾリジンジオンです。
メトホルミン: は、ビグアニド系のもう1つの一般的な抗糖尿病薬です。
類似化合物との比較
Similar Compounds
- **3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE
- **3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE
Uniqueness
3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylmethylidene moiety, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic effects.
特性
分子式 |
C14H14ClNO4S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
(5E)-3-(3-chloro-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H14ClNO4S/c1-20-11-4-2-9(3-5-11)6-12-13(18)16(14(19)21-12)8-10(17)7-15/h2-6,10,17H,7-8H2,1H3/b12-6+ |
InChIキー |
IJIPPNZNPOGOMD-WUXMJOGZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CCl)O |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B11072581.png)

![2-[(3,6-dimethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile](/img/structure/B11072585.png)
![9-Bromo-2-(4-chlorophenyl)-5-(3-phenoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11072589.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B11072590.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-fluorobenzamide](/img/structure/B11072591.png)
![8,9-dichloro-2,4-difluoro-1,3-bis{[3-(morpholin-4-yl)propyl]amino}-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11072598.png)
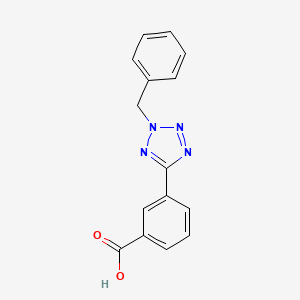
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11072605.png)
![2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11072615.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11072622.png)
